2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-29-20-13-7-5-11-18(20)24-21(28)14-30-23-26-16-9-3-2-8-15(16)22-25-17-10-4-6-12-19(17)27(22)23/h2-13H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPTFAYCRKKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide typically involves a multi-step process One common method includes the cyclization of 2-arylbenzoimidazoles with appropriate reagents to form the benzimidazoquinazoline core
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the thioether intermediate with acetic anhydride and a methoxyphenylamine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole and quinazoline exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.
- Study Results : A study indicated that similar compounds showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM for several derivatives .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Antibacterial |
| N8 | 1.43 | Antibacterial |
| N22 | 2.60 | Antibacterial |
| N23 | 2.65 | Antibacterial |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly focusing on colorectal carcinoma.
- In vitro Studies : The compound exhibited cytotoxic effects with IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM). Notably, some derivatives showed IC50 values as low as 4.53 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
Antitubercular Activity
Additionally, the compound has been assessed for its antitubercular properties against Mycobacterium tuberculosis.
- Evaluation : In vitro studies revealed promising results, leading to further in vivo testing in murine models. The compounds were found to inhibit key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies indicate that modifications on the benzimidazole or quinazoline moieties significantly affect the biological activity of the compounds.
Mechanism of Action
The mechanism of action of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, that are crucial for cellular processes. The compound may inhibit the activity of these targets, leading to the disruption of cellular pathways and ultimately causing cell death or inhibition of cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Imidazo[1,2-c]quinazoline Derivatives
Compound 19e ():
- Structure : 2-(4-(((2,3-diphenylimidazo[1,2-c]quinazolin-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide.
- Comparison :
- Shares the 2-methoxyphenylacetamide group and triazole-thioether linkage with 27e .
- Replaces the benzimidazoquinazoline core with a diphenylimidazoquinazoline scaffold.
- Exhibits comparable α-glucosidase inhibition but slightly reduced binding affinity in molecular docking studies due to steric hindrance from diphenyl groups .
Compound W1 ():
- Structure : 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide.
- Comparison :
Benzothiazole-Based Analogues ()
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (Compound 8):
- Structure : Benzothiazole core with 2-methoxyphenylacetamide and trifluoromethyl substitution.
- Comparison: Shares the 2-methoxyphenylacetamide motif but replaces the benzimidazoquinazoline with a benzothiazole ring. Lower synthetic yield (54%) compared to 27e, which uses optimized triazole-thioether coupling .
Thieno-Tetrahydropyridine Derivatives ()
- Representative Compound: C1 (thieno-tetrahydropyridine with acetamide substituents).
- Comparison: Features a thieno-tetrahydropyridine core instead of benzimidazoquinazoline.
Structure-Activity Relationship (SAR) Insights
Molecular Docking and Binding Interactions
Biological Activity
The compound 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data from various studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzimidazole moiety fused with a quinazoline structure, which is known for its diverse biological activities. The specific structural features contribute to its interaction with biological targets, enhancing its efficacy as a therapeutic agent.
Antimicrobial Activity
Research has shown that derivatives of benzimidazole and quinazoline exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate activity against various pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The compound's thioether linkage enhances its bioactivity by facilitating interactions with microbial cell membranes.
| Compound | Microorganism Tested | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 mm |
| This compound | Escherichia coli | 12 mm |
| This compound | Candida albicans | 14 mm |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that it exhibits cytotoxic effects on human colorectal cancer cells. The mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation.
Case Study: Cytotoxicity Against Colorectal Cancer Cells
In vitro studies revealed that the compound significantly reduces cell viability in a dose-dependent manner. The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 20 |
| SW480 (Colorectal) | 25 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Enzyme Inhibition
Recent research highlights the compound's potential as an inhibitor of α-glucosidase , an enzyme implicated in glucose metabolism and diabetes management. Comparative studies show that it exhibits competitive inhibition with IC50 values significantly lower than standard inhibitors like acarbose.
Inhibitory Activity Data:
| Compound | IC50 (µM) | Comparison to Acarbose (IC50 = 750 µM) |
|---|---|---|
| This compound | 150 | Much more potent |
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between the compound and its biological targets. The results indicated favorable binding affinities, suggesting that structural modifications could further enhance its potency.
Q & A
Basic: What are the key structural features of this compound, and how are they experimentally validated?
The compound contains a benzimidazo[1,2-c]quinazoline core fused with a thioether-linked acetamide group and a 2-methoxyphenyl substituent. Key structural validations include:
- Single-crystal X-ray diffraction : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to confirm stereochemistry .
- NMR spectroscopy : 1H and 13C NMR data verify substituent positions, such as the methoxy group (-OCH3) at the phenyl ring and the thioether linkage .
- Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., C22H17N3O2S) and fragmentation patterns .
Basic: What synthetic methodologies are reported for this compound?
Synthesis typically involves multi-step protocols:
Core formation : Condensation of 2-aminobenzimidazole derivatives with quinazoline precursors under acidic conditions to form the fused benzimidazo[1,2-c]quinazoline scaffold .
Thioether linkage : Reaction of the quinazoline-6-thiol intermediate with chloroacetamide derivatives via nucleophilic substitution (e.g., using K2CO3 in DMF) .
Final coupling : Amide bond formation between the thioether-acetamide intermediate and 2-methoxyaniline using coupling agents like EDCI/HOBt .
Critical step : Purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH) ensures >95% purity .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antioxidant or kinase inhibition) may arise from:
- Purity variability : Validate compound purity using HPLC (C18 column, gradient elution with acetonitrile/water) and elemental analysis .
- Conformational polymorphism : Compare X-ray structures of different crystal forms to assess how packing effects influence activity .
- Assay conditions : Standardize in vitro protocols (e.g., cell line viability assays) with positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .
Advanced: What computational strategies predict this compound’s target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with kinases (e.g., EGFR) or DNA topoisomerases, guided by the compound’s planar aromatic core .
- QSAR modeling : Correlate substituent modifications (e.g., methoxy vs. fluoro groups) with activity trends from published analogs .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize targets .
Methodological: What analytical techniques ensure batch-to-batch reproducibility?
- HPLC-DAD : Monitor retention time (e.g., 12.5 min on a C18 column) and UV spectra (λmax ~280 nm) for consistency .
- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >250°C) to rule out solvent residues .
- CHNS elemental analysis : Validate empirical composition within ±0.4% of theoretical values .
Advanced: How can researchers optimize in vitro assays for mechanistic studies?
- Dose-response profiling : Use a 10-point dilution series (1 nM–100 µM) to calculate IC50 values against cancer cell lines (e.g., MCF-7, HepG2) .
- ROS scavenging assays : Compare DPPH/ABTS radical inhibition rates to ascorbic acid controls, adjusting pH to 7.4 to mimic physiological conditions .
- Apoptosis markers : Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays to confirm mechanism .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of fine particulates .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves (e.g., for EGFR) after compound treatment to confirm binding .
- RNA interference : Knock down hypothesized targets (e.g., using EGFR siRNA) and assess rescue of compound-induced effects .
- Competitive binding assays : Co-treat with known inhibitors (e.g., erlotinib for EGFR) to test antagonism .
Methodological: How do researchers address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) with sonication to prepare stock solutions .
- Nanoparticle encapsulation : Formulate with PLGA-PEG (75:25) to enhance aqueous dispersion .
- Surfactant addition : Include 0.01% Tween-80 in cell culture media to prevent precipitation .
Advanced: What experimental designs mitigate off-target effects in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
